molecular formula C11H8F3N3O3 B4965659 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 300695-03-8

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4965659
CAS RN: 300695-03-8
M. Wt: 287.19 g/mol
InChI Key: HKXHVANNDMHCTP-UHFFFAOYSA-N
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Description

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NT157 and has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

NT157 inhibits the activity of various enzymes and signaling pathways, including STAT3, JAK2, and PI3K/AKT, which are involved in cancer, inflammation, and neurodegenerative disorders. It also activates the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
NT157 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and regulation of glucose metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

NT157 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on NT157, including:
1. Development of more stable and bioavailable formulations of NT157 for clinical use.
2. Investigation of the potential therapeutic effects of NT157 in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Elucidation of the molecular mechanisms underlying the effects of NT157 on glucose metabolism and energy homeostasis.
4. Development of more potent and selective analogs of NT157 for specific applications.
5. Investigation of the potential synergistic effects of NT157 with other drugs or therapies in various diseases.

Synthesis Methods

The synthesis of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-(trifluoromethyl)nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

NT157 has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-6-4-10(18)16(15-6)8-3-2-7(11(12,13)14)5-9(8)17(19)20/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXHVANNDMHCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382662
Record name 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one

CAS RN

300695-03-8
Record name 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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